Methyl 5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Medicinal Chemistry Scaffold Design Conformational Restriction

SAR campaigns using generic triazolopyrimidine analogs risk derailed binding data due to unpredictable LogP and TPSA shifts. This specific 5-methyl-2-phenyl-6-methyl ester scaffold eliminates that variability. - Fully aromatic core (MW 268.27) vs. 4,7-dihydro analog ensures consistent H-bond acceptor presentation (H_Acceptors=6, TPSA 69.38 Ų). - Methyl ester provides a versatile handle for amide coupling or hydrolysis, enabling systematic 6-position SAR exploration. - ≥98% HPLC purity with validated storage (2-8°C, dry) supports reproducible probe synthesis and scale-up.

Molecular Formula C14H12N4O2
Molecular Weight 268.276
CAS No. 856864-54-5
Cat. No. B2521239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
CAS856864-54-5
Molecular FormulaC14H12N4O2
Molecular Weight268.276
Structural Identifiers
SMILESCC1=NC2=NC(=NN2C=C1C(=O)OC)C3=CC=CC=C3
InChIInChI=1S/C14H12N4O2/c1-9-11(13(19)20-2)8-18-14(15-9)16-12(17-18)10-6-4-3-5-7-10/h3-8H,1-2H3
InChIKeyCSBNEEFBQRTLKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate: Baseline Overview


Methyl 5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS 856864-54-5) is a heterocyclic building block belonging to the triazolopyrimidine family. This scaffold is widely recognized as a privileged structure in medicinal chemistry due to its mimicry of purine bases and its frequent appearance in bioactive molecules [1]. The compound features a methyl ester at the 6-position, a methyl group at the 5-position, and a phenyl substituent at the 2-position of the fused triazolo-pyrimidine core (C₁₄H₁₂N₄O₂, MW 268.27) . Its specific substitution pattern distinguishes it from other triazolopyrimidine-6-carboxylate building blocks that differ in ester type, oxidation state, or aryl substitution, directly impacting physicochemical properties such as lipophilicity (LogP ~1.89) and topological polar surface area (TPSA 69.38 Ų), which are critical parameters for downstream synthetic utility and drug-likeness optimization . Commercially, it is supplied with certified purity ≥98% (HPLC) by multiple reputable vendors, with recommended storage at 2–8 °C sealed in dry conditions .

Triazolopyrimidine building block for medicinal chemistry scaffold design
2-Phenyl-5-methyl substitution pattern supports PfDHODH SAR exploration
Certified purity specification and validated cold storage support multi-step synthesis reproducibility

Why Generic Substitution Fails: Physicochemical Fingerprint


Substituting this specific building block with a generic 'triazolopyrimidine-6-carboxylate' analog introduces quantifiable shifts in key molecular descriptors that can derail structure-activity relationship (SAR) campaigns and alter synthetic reactivity. The fully aromatic core (C₁₄H₁₂N₄O₂, MW 268.27) versus its 4,7-dihydro analog (C₁₄H₁₄N₄O₂, MW 270.29) represents an oxidation-state difference that changes both the electronic configuration and the conformational rigidity of the scaffold, directly impacting binding interactions and metabolic stability [1]. The methyl ester provides a LogP of ~1.89 with a TPSA of 69.38 Ų; switching to the ethyl ester analog (C₁₅H₁₄N₄O₂, MW 282.30) predictably increases LogP by ~0.5 units and increases steric bulk, alterations that can shift a compound across critical pharmacokinetic thresholds such as the Rule-of-Five limits [2]. Even within the same nominal scaffold class, variations in the 2-aryl substituent or the absence of the 5-methyl group have been shown to modulate biological activity against targets such as DNA gyrase and PfDHODH by >10-fold [3]. These context-dependent effects preclude simple interchangeability without experimental re-validation.

Aromatic Core vs. Dihydro Analog
Oxidation-state difference alters planarity and π-conjugation; binding thermodynamics and metabolic stability may shift, limiting direct interchange.
Methyl Ester vs. Ethyl Ester
Increased lipophilicity from ethyl ester may alter ADME profile beyond Rule-of-Five thresholds; pharmacokinetic behavior cannot be assumed equivalent.
Purity-Grade Variation
Lower-purity generic building blocks can introduce higher impurity loads, increasing purification burden and cumulative yield loss in long synthetic sequences.

Quantitative Differentiation Evidence


Oxidation-State Differentiation: Aromatic vs. Dihydro Core

Methyl 5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (Target Compound) possesses a fully aromatic tricyclic core with a molecular formula of C₁₄H₁₂N₄O₂ and a molecular weight of 268.27 g/mol . Its closest commercially available analog is Methyl 5-methyl-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS 2279122-96-0), which has the reduced dihydro core with a formula of C₁₄H₁₄N₄O₂ and a molecular weight of 270.29 g/mol . The 2.02 g/mol mass difference corresponds to the addition of two hydrogen atoms, saturating the 4,7-bond of the pyrimidine ring. This saturation eliminates the planarity and π-conjugation of the central ring, which is known to alter target-binding enthalpies by approximately 2–5 kcal/mol in analogous heterocyclic systems [1].

Core Oxidation State
Head-to-head
Target: C₁₄H₁₂N₄O₂ (aromatic) vs. Comparator: C₁₄H₁₄N₄O₂ (4,7-dihydro). ΔMW = 2.02 g/mol; ΔFormula = H₂.
Aromatic core supports higher conformational rigidity and π-stacking; dihydro analog may alter binding interactions.
Binding enthalpy impact estimated 2–5 kcal/mol based on class comparison.
Medicinal Chemistry Scaffold Design Conformational Restriction

Lipophilicity Differential: Methyl vs. Ethyl Ester

The target compound's methyl ester confers a computed LogP of 1.88632 (ACD/Labs algorithm) . The direct comparator, Ethyl 5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (MW 282.30, C₁₅H₁₄N₄O₂), is expected to have a LogP approximately 0.5 units higher due to the additional methylene group, based on the Hansch π contribution of +0.5 for a CH₂ unit in a homologous ester series [1]. This LogP increment of ~0.5 translates to a predicted ~3-fold increase in n-octanol/water partition coefficient, which can significantly shift a compound's position in the Rule-of-Five chemical space and alter membrane permeability and metabolic clearance in a non-linear manner [2].

Lipophilicity (LogP)
Class-level inference
Target methyl ester LogP ~1.89; ethyl ester estimated LogP ~2.4 (Δ ≈ +0.5).
LogP shift may impact membrane permeability and ADME profile; procurement of specified ester ensures consistent lipophilicity.
Hansch π method estimate; experimental LogP validation recommended.
ADME Optimization LogP Modulation Ester Bioisosteres

Purity Assurance: HPLC Grade vs. Lower-Grade Building Blocks

The target compound is commercially available with a certified purity of ≥98% (HPLC) from multiple suppliers including Chemscene (Cat. CS-0673369) and Leyan (Prod. 1744025) [REFS-1, REFS-2]. In comparison, generic triazolopyrimidine building blocks from non-specialist vendors are commonly listed at 95% purity (e.g., Combi-Blocks HA-5314 at 95% ). The 3% purity differential translates to a maximum of 2% vs. 5% unknown impurities, which, in a typical 10-step synthetic sequence, can propagate to >40% cumulative yield loss and significant purification burden when starting from the lower-purity material [1]. Additionally, the compound's recommended long-term storage at 2–8 °C in a dry, sealed environment provides a validated stability framework that is absent for many uncharacterized analogs.

Purity Grade
Head-to-head
Target: ≥98% HPLC, storage 2–8°C dry. Comparator generic: 95%, no cold storage specified.
Higher certified purity reduces side-reaction risk and purification burden in multi-step synthesis.
Cumulative yield impact significant in sequences >10 steps.
Chemical Procurement Quality Control Reproducibility

Biological Differentiation: PfDHODH Inhibition Potential

While direct biological data for the target compound (CAS 856864-54-5) is not published, the triazolopyrimidine-6-carboxylate scaffold to which it belongs has demonstrated potent inhibition of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a validated antimalarial target. A panel of closely related 1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylate derivatives showed IC₅₀ values between 0.08 and 1.3 µM against PfDHODH in an enzymatic assay [1]. The 2-phenyl and 5-methyl substituents present in the target compound match the pharmacophoric features of the most active congeners in this series, where 2-aryl substitution was essential for activity [2]. In contrast, analogs lacking the 2-phenyl group or bearing only alkyl substituents at position 2 showed >10-fold loss of inhibitory potency [2].

PfDHODH Inhibition
Class-level inference
2-aryl analogs: IC₅₀ 0.08–1.3 µM; 2-alkyl analogs: IC₅₀ >10 µM (>10-fold difference).
2-Phenyl substitution may support PfDHODH inhibitory activity; substitution change risks potency loss.
Target compound not directly assayed; scaffold-class data inference.
Antimalarial Drug Discovery Enzyme Inhibition PfDHODH

Optimal Research and Industrial Application Scenarios


Medicinal Chemistry: PfDHODH Inhibitor SAR Expansion

The compound serves as an ideal starting material for the synthesis of focused libraries targeting PfDHODH for antimalarial drug discovery. Its 2-phenyl-5-methyl substitution pattern matches the pharmacophoric requirements of the most potent triazolopyrimidine-based PfDHODH inhibitors (IC₅₀ range 0.08–1.3 µM) [1]. The 6-methyl ester provides a versatile handle for amide coupling, ester hydrolysis, or reduction, enabling systematic SAR exploration at the 6-position while maintaining the essential 2-aryl-5-methyl core [2].

Fragment-Based Drug Discovery: Purine Mimetic Scaffold

The fully aromatic triazolopyrimidine core of the target compound (MW 268.27) provides a rigid, planar scaffold that mimics the purine ring system found in ATP and nucleic acid bases. This rigidity, absent in the 4,7-dihydro analog (MW 270.29) , ensures consistent presentation of hydrogen-bond acceptors (H_Acceptors = 6, TPSA 69.38 Ų) in fragment-based screening, facilitating reliable interpretation of crystallographic electron density and reducing entropic penalties upon target binding [3].

Agrochemical Intermediate: Antifungal Lead Synthesis

Triazolopyrimidine-6-carboxylate esters have established utility as intermediates in the synthesis of agricultural fungicides that target sterol 14α-demethylase (CYP51) [4]. The target compound's methyl ester LogP of 1.89 places it in a favorable intermediate lipophilicity range for further derivatization into agrochemical candidates, where optimal LogP values typically range from 2 to 4 for foliar uptake [5]. The ≥98% purity specification supports reliable scale-up and impurity profiling required for agrochemical development.

Chemical Biology: Photoaffinity Probe Development

The methyl ester moiety at the 6-position provides a synthetic entry point for the introduction of photoreactive groups (e.g., diazirine or benzophenone) via amide bond formation, enabling the preparation of photoaffinity probes for target identification studies. The ≥98% purity and validated storage conditions (2–8 °C, dry) ensure probe integrity during shipping and storage, minimizing background labeling from degradants.

Application
Selection Property
Validation Focus
PfDHODH Inhibitor SAR
2-Phenyl-5-methyl substitution pattern
Enzymatic PfDHODH assay profiling
Fragment-Based Purine Mimetics
Aromatic triazolopyrimidine core
Crystallographic binding-mode analysis
Agrochemical Antifungal Intermediate
Methyl ester LogP ~1.89 range
Foliar uptake and CYP51 inhibition screening
Photoaffinity Probe Development
6-Methyl ester handle for amidation
Photoaffinity labeling and target ID validation
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